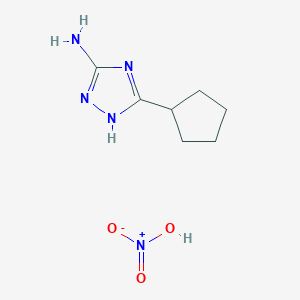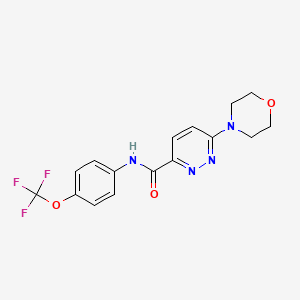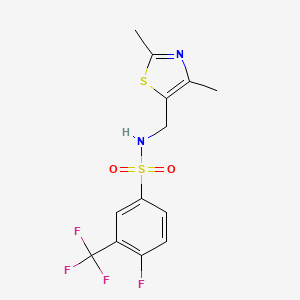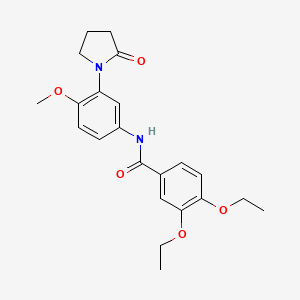![molecular formula C12H16ClN3 B2614922 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride CAS No. 1185480-89-0](/img/structure/B2614922.png)
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride” is a chemical compound . It is derived from pyrazole, which is an organic compound with two methyl substituents .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could include “3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using 1H-NMR, 13C-NMR, and IR spectroscopic data . The molecular formula of a similar compound, “4-(3,5-dimethylpyrazol-1-yl)aniline hydrochloride”, is CHClN .Chemical Reactions Analysis
Pyrazole-based ligands have been found to oxidize the catechol substrate. Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Scientific Research Applications
Coordination Chemistry and Metal Complexes
3,5-Dimethylpyrazole serves as a versatile ligand in coordination chemistry. Its nitrogen atoms readily coordinate with metal ions, forming stable complexes. Researchers have explored its use in synthesizing metal-organic frameworks (MOFs), coordination polymers, and transition metal complexes. These complexes often exhibit unique properties, such as catalytic activity, luminescence, and magnetic behavior .
Biological Studies and Enzyme Inhibition
The compound’s structural similarity to natural biomolecules makes it valuable for biological studies. Researchers have investigated its interactions with enzymes, receptors, and proteins. Notably, it has been studied as an inhibitor of certain enzymes, including kinases and proteases. Understanding its binding mechanisms can aid drug design and development .
Antiparasitic and Antimalarial Activity
3,5-Dimethylpyrazole derivatives have shown promise as antiparasitic agents. In particular, they exhibit activity against Leishmania parasites and Plasmodium falciparum (the malaria-causing parasite). These compounds interfere with essential metabolic pathways, making them potential candidates for new antimalarial drugs .
Organic Synthesis and Functionalization
Organic chemists appreciate 3,5-dimethylpyrazole for its reactivity. It participates in various reactions, such as acylation, alkylation, and nucleophilic substitution. Researchers have used it to functionalize organic molecules, synthesize heterocyclic compounds, and introduce specific substituents .
Material Science and Supramolecular Chemistry
Supramolecular assemblies based on 3,5-dimethylpyrazole play a role in material science. These assemblies can form host-guest complexes, self-assembled monolayers, and inclusion compounds. Researchers explore their applications in sensors, drug delivery, and molecular recognition .
Analytical Chemistry and Spectroscopy
The compound’s UV-absorbing properties make it useful in analytical chemistry. Researchers employ it as a chromophore or probe in UV-visible spectroscopy. Its absorption spectrum provides valuable information about molecular interactions, concentration, and stability .
Mechanism of Action
Future Directions
Pyrazole-based ligands, including potentially “3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride”, have been used in various applications such as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent . This suggests that there could be further developments in these areas.
properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9-6-10(2)15(14-9)8-11-4-3-5-12(13)7-11;/h3-7H,8,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEAALCVLFAEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2614845.png)



![4-Phenyl-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2614850.png)

![1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614855.png)
![2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide](/img/structure/B2614857.png)

![4-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2614862.png)